1-Octyl-1H-tetrazole
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Overview
Description
1-Octyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The octyl group attached to the tetrazole ring enhances its hydrophobic properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of octyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can be catalyzed by Lewis acids like indium(III) chloride .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between octyl nitrile and sodium azide, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-Octyl-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-octyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the octyl group increases the compound’s lipophilicity, facilitating its penetration through cell membranes.
Comparison with Similar Compounds
- 1-Butyl-1H-tetrazole
- 1-Hexyl-1H-tetrazole
- 1-Decyl-1H-tetrazole
Comparison: 1-Octyl-1H-tetrazole is unique due to its specific octyl group, which imparts distinct hydrophobic properties compared to shorter or longer alkyl chains. This makes it particularly suitable for applications requiring enhanced membrane interactions and lipophilicity.
Properties
CAS No. |
85043-41-0 |
---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-octyltetrazole |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3 |
InChI Key |
LIADNJWRJNOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=NN=N1 |
Origin of Product |
United States |
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